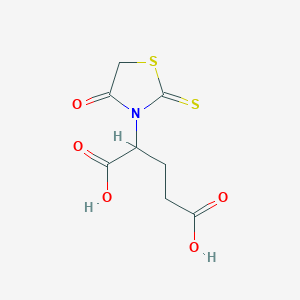
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with various functional groups, including amino, nitrophenyl, phenyl, phenylsulfonyl, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. This method involves dissolving palladium acetate in [BMIM][OH] and immobilizing it on the surface of HAP. The reaction is carried out under solvent-free conditions, resulting in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The presence of the phenylsulfonyl group makes it susceptible to oxidation reactions.
Reduction: The nitrophenyl group can undergo reduction to form amino derivatives.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized to enhance their biological activity.
Aplicaciones Científicas De Investigación
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural features make it a potential lead compound for the development of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-(3-nitrophenyl)thiazole: This compound shares the nitrophenyl and amino groups but has a thiazole ring instead of a pyran ring.
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: This compound has a similar structure but features a dihydropyrano[3,2-c]chromene ring.
Uniqueness
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is unique due to its combination of functional groups and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
401936-95-6 |
|---|---|
Fórmula molecular |
C24H17N3O5S |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
2-amino-5-(benzenesulfonyl)-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C24H17N3O5S/c25-15-20-21(17-10-7-11-18(14-17)27(28)29)23(33(30,31)19-12-5-2-6-13-19)22(32-24(20)26)16-8-3-1-4-9-16/h1-14,21H,26H2 |
Clave InChI |
OSDYTTFIBDCOND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)


![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)





![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043035.png)
![1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12043036.png)
